

Temporin-GHd: A Comparative Analysis of Efficacy Against Traditional Antibiotics

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Compound of Interest

Compound Name: Temporin-GHd

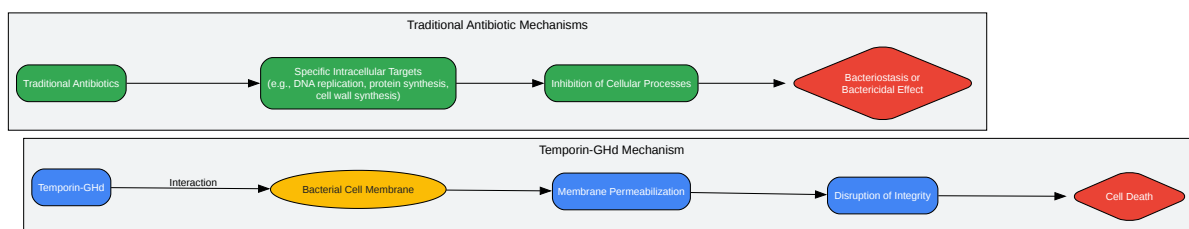
Cat. No.: B15566456

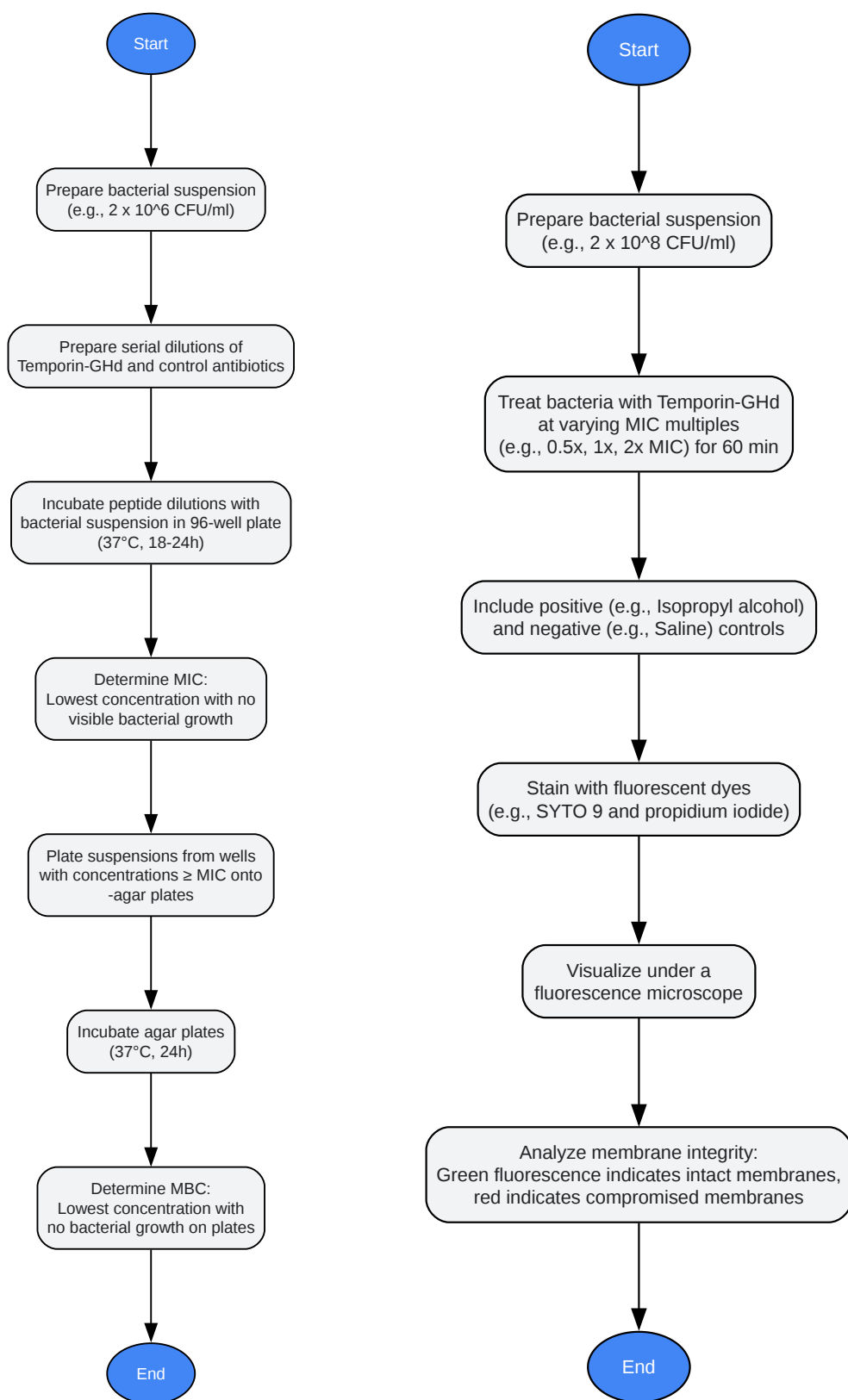
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In the global effort to combat antimicrobial resistance, peptide-based therapeutics have emerged as a promising alternative to conventional antibiotics. Among these, **Temporin-GHd**, an antimicrobial peptide (AMP) isolated from the skin secretions of the frog *Hylarana guentheri*, has demonstrated significant bactericidal and antibiofilm capabilities.[1][2] This guide provides a comprehensive comparison of the efficacy of **Temporin-GHd** against that of traditional antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Divergence from Conventional Antibiotics

Unlike many traditional antibiotics that inhibit specific metabolic pathways, **Temporin-GHd**, like other temporins, exerts its antimicrobial effect primarily through direct interaction with the bacterial cell membrane.[3] These short, cationic, and hydrophobic peptides adopt an α -helical structure upon contact with the microbial membrane, leading to membrane permeabilization, disruption of membrane integrity, and ultimately, cell death.[4][5] This rapid, membrane-targeting mechanism is considered less likely to induce bacterial resistance compared to the mechanisms of many conventional drugs.[5]





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